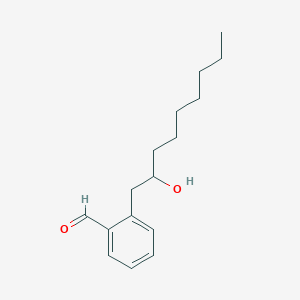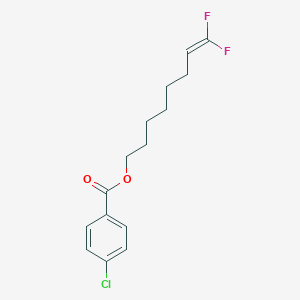![molecular formula C22H12N6O12 B14271452 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) CAS No. 133502-79-1](/img/structure/B14271452.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenylene group connected to two ethene-2,1-diyl groups, each of which is further connected to a trinitrobenzene moiety. The presence of multiple nitro groups makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the central phenylene group: This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation.
Attachment of ethene-2,1-diyl groups: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethene-2,1-diyl groups.
Introduction of trinitrobenzene moieties: The final step involves nitration reactions to attach the trinitrobenzene groups to the ethene-2,1-diyl groups.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro-substituted benzene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of nitro groups on aromatic systems and for exploring new synthetic methodologies.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and its interactions with biological systems.
Industry: It may be used in the development of advanced materials, such as high-energy materials or specialized polymers.
Mechanism of Action
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) exerts its effects depends on the specific application. In chemical reactions, the nitro groups play a crucial role in determining reactivity and stability. The compound’s interactions with molecular targets and pathways are influenced by its electronic structure, which is modulated by the presence of multiple nitro groups and the central phenylene-ethene framework.
Comparison with Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) can be compared with other similar compounds, such as:
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene):
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,5-bis(2-methyl-2-propanyl)benzene): The presence of bulky substituents in this compound influences its steric properties and reactivity.
1,1’-(1,4-Phenylenedi-2,1-ethenediyl)bis[2-(2,2-diphenylvinyl)benzene]: This compound features different substituents, leading to variations in electronic and optical properties.
The uniqueness of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) lies in its combination of multiple nitro groups and the central phenylene-ethene framework, which imparts distinct chemical and physical properties.
Properties
CAS No. |
133502-79-1 |
|---|---|
Molecular Formula |
C22H12N6O12 |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
1,3,5-trinitro-2-[2-[4-[2-(2,4,6-trinitrophenyl)ethenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/C22H12N6O12/c29-23(30)15-9-19(25(33)34)17(20(10-15)26(35)36)7-5-13-1-2-14(4-3-13)6-8-18-21(27(37)38)11-16(24(31)32)12-22(18)28(39)40/h1-12H |
InChI Key |
IDFOXSJEAJSMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


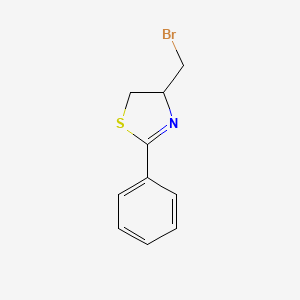

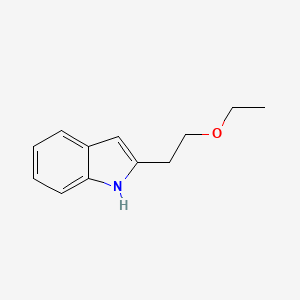
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)


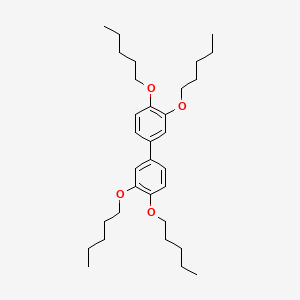
phosphanium bromide](/img/structure/B14271428.png)
